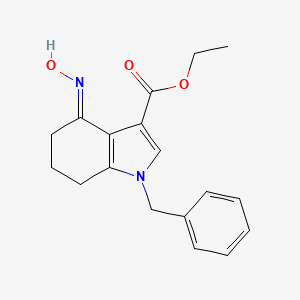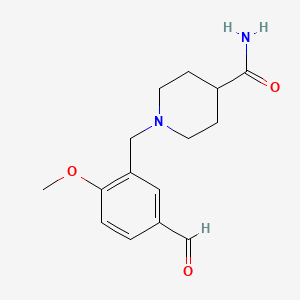
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide
Overview
Description
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a formyl group and a methoxybenzyl group
Mechanism of Action
Target of Action
The primary target of 1-[(5-formyl-2-methoxyphenyl)methyl]piperidine-4-carboxamide is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The compound affects the pathway associated with HIV-1 entry into cells. By blocking the CCR5 receptor, it prevents the virus from binding to the receptor and entering the cell . This disrupts the normal pathway of HIV-1 infection.
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from infecting cells . This could potentially slow the progression of HIV-1 infection.
Biochemical Analysis
Biochemical Properties
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to target DNA gyrase, an essential enzyme in bacterial DNA replication . By binding to DNA gyrase, this compound inhibits its activity, leading to the disruption of DNA replication and transcription processes. This interaction is crucial for its potential use as an antimicrobial agent, particularly against resistant strains of bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, the inhibition of DNA gyrase by this compound leads to DNA damage and cell death
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DNA gyrase, inhibiting its enzymatic activity and preventing the supercoiling of DNA . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound may interact with other proteins involved in DNA repair and replication, further amplifying its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including persistent inhibition of DNA gyrase and continued disruption of DNA replication.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to host tissues and adverse reactions. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain concentration, indicating an optimal dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s primary target, DNA gyrase, plays a crucial role in DNA metabolism, including replication, transcription, and repair . By inhibiting DNA gyrase, this compound disrupts these processes, leading to altered metabolic flux and cellular dysfunction. Additionally, the compound may be metabolized by liver enzymes, affecting its bioavailability and overall efficacy.
Preparation Methods
The synthesis of 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-formyl-2-methoxybenzyl chloride with piperidine-4-carboxamide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can also incorporate automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 1-(5-carboxy-2-methoxybenzyl)piperidine-4-carboxamide, while reduction yields 1-(5-hydroxymethyl-2-methoxybenzyl)piperidine-4-carboxamide.
Scientific Research Applications
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidine-4-carboxamide: This compound features a fluorobenzyl group instead of a methoxybenzyl group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorobenzyl)piperidine-4-carboxamide: The presence of a chlorobenzyl group can influence the compound’s pharmacokinetic properties and its interaction with biological targets.
1-(4-Methylbenzyl)piperidine-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-formyl-2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14-3-2-11(10-18)8-13(14)9-17-6-4-12(5-7-17)15(16)19/h2-3,8,10,12H,4-7,9H2,1H3,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXDLDWCRAVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


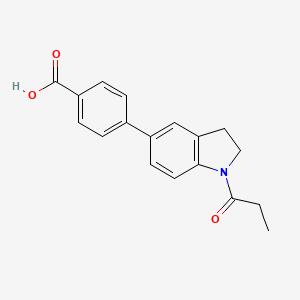
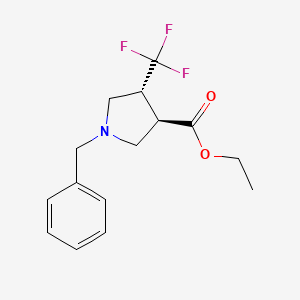
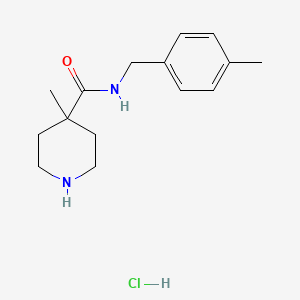

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)
![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)
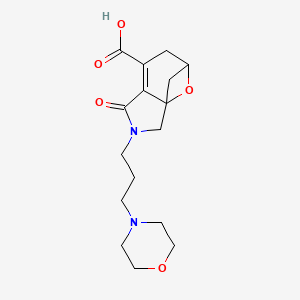
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)
![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)
![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)
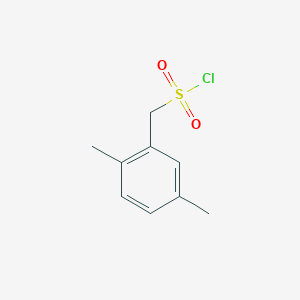
![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

